N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzene ring substituted with two fluorine atoms at positions 3 and 5, as well as a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dimethoxypyrimidine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between the pyrimidine derivative and a sulfonyl chloride, such as 3,5-difluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Decomposed products of the sulfonamide group.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-3,4-difluorobenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups on the pyrimidine ring and fluorine atoms on the benzene ring can also contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-20-11-10(6-15-12(16-11)21-2)17-22(18,19)9-4-7(13)3-8(14)5-9/h3-6,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKFXBHVHLRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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